N-(2,5-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dimethoxyphenyl group, a trifluoromethylphenyl-substituted imidazole ring, and a sulfanylacetamide linker. The 2,5-dimethoxy substitution on the phenyl ring may enhance solubility and modulate electronic effects, while the trifluoromethyl group on the imidazole moiety contributes to metabolic stability and lipophilicity. The sulfanylacetamide bridge likely influences conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-15-6-7-17(29-2)16(11-15)25-18(27)12-30-19-24-8-9-26(19)14-5-3-4-13(10-14)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTQYMSRPAIGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by an amide functional group, which plays a crucial role in its biological activity. The presence of a trifluoromethyl group and a dimethoxyphenyl moiety may influence its pharmacokinetic properties and receptor interactions.
Research indicates that compounds with similar structural features often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzyme Activity : Compounds like this one may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The imidazole ring can interact with various cellular receptors, potentially altering signaling pathways critical for cell survival and apoptosis.
Antiproliferative Activity
A key area of investigation for this compound is its antiproliferative effects against various cancer cell lines. In vitro studies have shown promising results:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | |
| CEM (T-Lymphocyte) | 12.8 | |
| L1210 (Leukemia) | 18.6 |
These results suggest that the compound exhibits significant cytotoxicity against these cell lines, indicating potential as an anticancer agent.
Anticonvulsant Activity
In addition to its antiproliferative properties, preliminary studies have suggested anticonvulsant activity. For instance:
- In a mouse model, the compound demonstrated protective effects against seizures induced by maximal electroshock (MES), with effective doses ranging from 100 mg/kg to 300 mg/kg depending on the specific derivative tested .
Case Studies and Research Findings
- Study on Structural Variants : A comparative study involving structural analogs revealed that modifications to the phenyl ring significantly affected both the potency and selectivity of the compounds against specific cancer types. For example, derivatives with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
- Mechanistic Insights : Molecular dynamics simulations have indicated that compounds similar to this compound interact predominantly through hydrophobic contacts with target proteins involved in cell survival pathways .
- In Vivo Efficacy : In vivo studies are ongoing to assess the therapeutic potential of this compound in animal models of cancer and epilepsy, with early results indicating favorable pharmacodynamic profiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with imidazole and sulfanyl moieties exhibit promising anticancer properties. N-(2,5-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
Mechanism of Action
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Kinases : Imidazole derivatives often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.
Agricultural Applications
Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to control phytopathogenic microorganisms. Its effectiveness against specific fungal and bacterial strains makes it a candidate for agricultural use.
Case Studies
- A study published in the Journal of Pesticide Science demonstrated that formulations containing similar imidazole derivatives significantly reduced fungal infections in crops, leading to improved yields.
- Field trials indicated that the application of this compound resulted in a marked decrease in disease incidence compared to untreated controls.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the trifluoromethyl group has been linked to enhanced biological activity, likely due to increased lipophilicity and metabolic stability.
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Essential for anticancer activity |
| Sulfanyl Group | Contributes to fungicidal properties |
| Trifluoromethyl Substitution | Enhances potency and stability |
Toxicological Studies
Safety assessments are critical for any new compound intended for therapeutic or agricultural use. Preliminary toxicological evaluations suggest that this compound exhibits low toxicity profiles in mammalian models, making it a suitable candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Observations
Substituent Effects on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound contrasts with the bis(trifluoromethyl)phenyl group in Compound 41 . The trifluoromethylphenyl-imidazole moiety in the target compound shares similarity with TRIM , a known TRPM2 antagonist.
The presence of a sulfanyl linker in the target may require specialized coupling reagents or thiol-chemistry conditions.
Conformational Flexibility :
- The dichlorophenyl-acetamide derivative exhibits three distinct conformers in its crystal structure due to steric repulsion between the dichlorophenyl and pyrazolyl rings. Similarly, the target compound’s sulfanylacetamide linker may allow rotational flexibility, impacting its binding mode.
Pharmacological Potential: Unlike AMG 517 (a TRPV1 antagonist) , the target compound lacks a pyrimidine-benzothiazole scaffold but retains the trifluoromethylphenyl group, which is critical for TRP channel interactions. Its dimethoxyphenyl group may redirect activity toward serotonin receptors or cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
